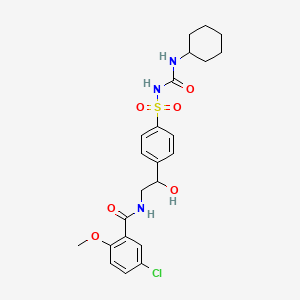
Hydroxy Glyburide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hydroxy Glyburide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of Glyburide.
Biology: this compound is studied for its effects on cellular processes and its role in insulin secretion.
Medicine: It is investigated for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
Mécanisme D'action
Hydroxy Glyburide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the release of insulin from the beta cells, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Hydroxy Glyburide is unique compared to other similar compounds due to its specific metabolic pathway and its potent insulinotropic effects. Similar compounds include:
Glyburide: The parent compound from which this compound is derived.
Glipizide: Another second-generation sulfonylurea with similar insulinotropic effects.
Glimepiride: A sulfonylurea with a longer duration of action compared to Glyburide.
This compound’s uniqueness lies in its specific interaction with the SUR1 receptor and its potent effect on insulin secretion.
Propriétés
Formule moléculaire |
C23H28ClN3O6S |
|---|---|
Poids moléculaire |
510.0 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30) |
Clé InChI |
DEGYYEULZFVKCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


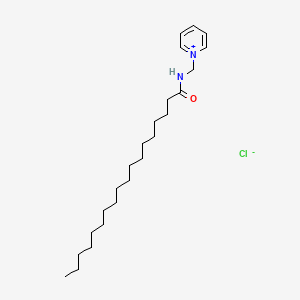
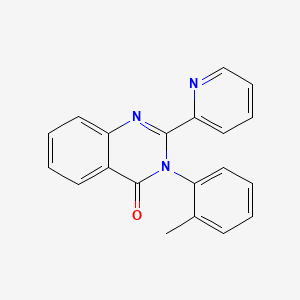
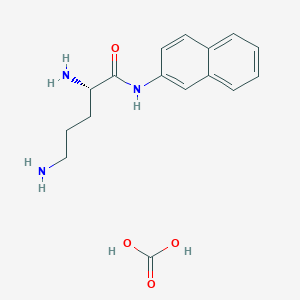
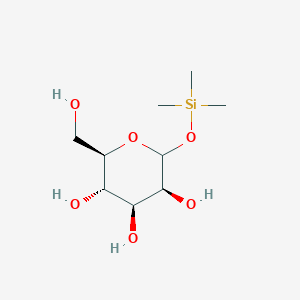
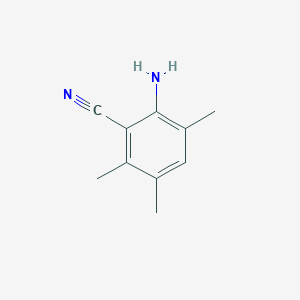
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
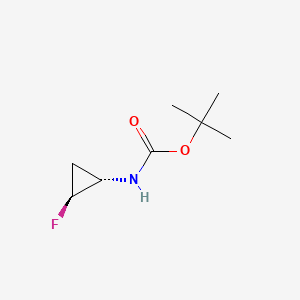
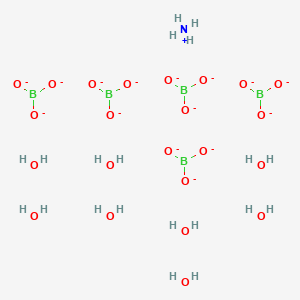
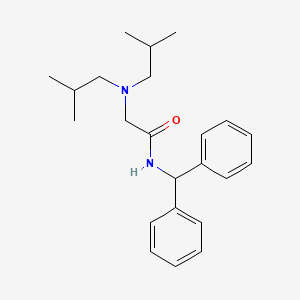
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
